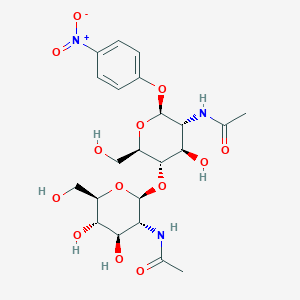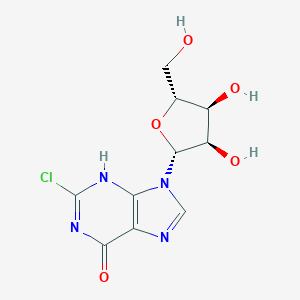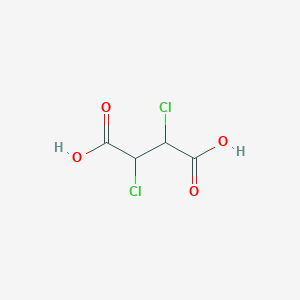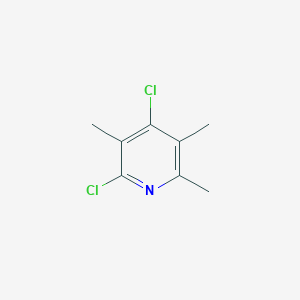
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI)
Description
Synthesis Analysis
The synthesis of compounds related to Ethanone, 1-(tetrahydro-3-thienyl)-(9CI), often involves complex reactions that yield heterocyclic structures with unique properties. For example, derivatives of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using base-catalyzed reactions of nucleophilic reagents with carbodiimides, a process that showcases the versatility and complexity of synthesizing such compounds (Hong Chen & Mingguo Liu, 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as those within the Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) family, can be studied through methods like X-ray crystallography. These analyses provide detailed insight into the compound's geometry, bond lengths, angles, and overall molecular conformation, which are crucial for understanding its reactivity and properties. For instance, the structure and optical properties of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives have been determined, highlighting the structural diversity achievable within this class of compounds (Wei-yong Liu et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) derivatives, involves a variety of reactions, including cycloadditions, electrophilic additions, and rearrangements. These reactions are foundational for modifying the compound's structure to explore new chemical entities or to enhance certain properties. For example, reactions with electrophilic olefins and the subsequent rearrangement products offer insights into the compound's reactivity and potential for chemical diversification (S. Sarel et al., 1982).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystalline structure, are critical for understanding how Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) and its derivatives behave under different conditions. These properties are determined through a combination of experimental techniques and can influence how the compound is handled, stored, and used in further reactions.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity with various chemical agents, and stability, are pivotal for the practical application and further modification of Ethanone, 1-(tetrahydro-3-thienyl)-(9CI). Studies like the synthesis and basic properties of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene highlight the compound's stability and charge-carrier transport properties, which are essential for its potential use in various applications (A. Yamamoto et al., 2013).
properties
IUPAC Name |
1-(thiolan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPQMTZPUFQVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



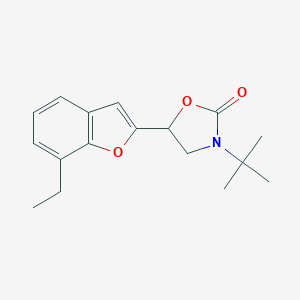


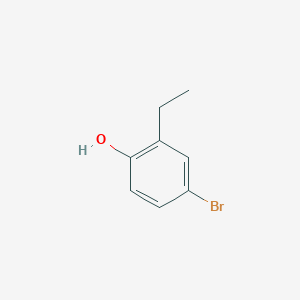

![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
